Ethiofencarb-d3 Sulfone
Description
Contextualization of Ethiofencarb (B1671403) within Modern Agrochemical Research
Ethiofencarb, a carbamate (B1207046) insecticide, is utilized to control aphid populations on a variety of crops, including fruits and vegetables. wikipedia.org It functions as a systemic insecticide with both contact and stomach action. chemicalbook.com The mode of action for carbamates like Ethiofencarb involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. t3db.ca This inhibition, however, is reversible, making carbamates generally less hazardous to humans than organophosphorus pesticides. t3db.ca Despite its utility, the use of Ethiofencarb is regulated due to its potential environmental impact; it is classified as "highly hazardous" by the World Health Organization and "dangerous for the environment" by the European Union's Nordic Council of Ministers. wikipedia.orgmdpi.com
In the environment, Ethiofencarb is subject to various degradation processes. It has an atmospheric half-life of approximately 16 hours and is moderately mobile in soil. wikipedia.org In aqueous environments, its stability is pH-dependent, being stable in acidic conditions but hydrolyzing in alkaline solutions. wikipedia.orgchemicalbook.com Photodegradation in the presence of sunlight is also a significant degradation pathway. wikipedia.orgchemicalbook.com
Significance of Sulfone Metabolites in Environmental and Biological Systems
When Ethiofencarb is introduced into the environment or metabolized by organisms, it undergoes a series of transformations. A key metabolic pathway is the oxidation of the sulfur atom, leading to the formation of Ethiofencarb sulfoxide (B87167) and subsequently Ethiofencarb sulfone. wikipedia.orgchemicalbook.cominchem.org These oxidative metabolites, along with hydrolysis products, are the primary forms in which Ethiofencarb is found after application. inchem.org
Role of Deuterated Analogs in Advanced Chemical and Biochemical Investigations
Deuterated analogs, such as Ethiofencarb-d3 Sulfone, are invaluable tools in modern chemical and biochemical research. researchgate.net Deuterium (B1214612), a stable isotope of hydrogen, contains an additional neutron, which imparts a greater mass. uobaghdad.edu.iq This seemingly subtle difference has significant implications for chemical analysis and metabolic studies. researchgate.net
One of the primary applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netinsignia-bee.eu Because deuterated analogs have nearly identical chemical properties to their non-deuterated counterparts, they co-elute during chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer. This enables accurate quantification of the target analyte by correcting for any loss of sample during preparation and analysis.
Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. acs.orgnih.gov This effect can be utilized to study metabolic pathways and to develop drug candidates with improved pharmacokinetic profiles. acs.orgnih.govresearchgate.net In the context of pesticide research, deuterated standards are essential for accurately monitoring the presence and concentration of pesticides and their metabolites in various environmental and biological matrices. insignia-bee.eu
Research Objectives and Scope for this compound
The primary research objective for a compound like this compound is to serve as a highly specific and reliable analytical standard. lgcstandards.com Its use is critical for the accurate quantification of Ethiofencarb sulfone in complex samples such as soil, water, and biological tissues. This is essential for:
Environmental Monitoring: Tracking the fate and transport of Ethiofencarb and its metabolites in the environment.
Metabolism Studies: Elucidating the metabolic pathways of Ethiofencarb in various organisms.
Food Safety Analysis: Ensuring that residue levels of Ethiofencarb and its metabolites in food products comply with regulatory limits. eurl-pesticides.eu
The scope of research involving this compound is therefore centered on analytical chemistry and its application to environmental science, toxicology, and food safety. It is a specialized tool that enables researchers to obtain precise and accurate data, which is fundamental for informed risk assessment and regulatory decision-making.
Interactive Data Table: Properties of Ethiofencarb and its Metabolites
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Ethiofencarb | C11H15NO2S | 225.31 | Parent carbamate insecticide. wikipedia.org |
| Ethiofencarb sulfoxide | C11H15NO3S | 241.31 | Primary oxidation metabolite. sigmaaldrich.com |
| Ethiofencarb sulfone | C11H15NO4S | 257.31 | Secondary oxidation metabolite. sigmaaldrich.com |
| This compound | Not specified in results | Not specified in results | Deuterated internal standard for the sulfone metabolite. lgcstandards.com |
Properties
Molecular Formula |
C₁₁H₁₂D₃NO₄S |
|---|---|
Molecular Weight |
260.32 |
Synonyms |
2-[(Ethylsulfonyl)methyl]phenol Methyl-d3-carbamate; Croneton-d3 Sulfone; 2-[(Ethylsulfonyl)methyl]phenol 1-(N-Methyl-d3-carbamate); 2-((Ethylsulfonyl)methyl)phenyl Methyl-d3-carbamate |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment for Research Applications
Methodologies for the Chemical Synthesis of Ethiofencarb (B1671403) Sulfone
Ethiofencarb sulfone is a metabolite of the carbamate (B1207046) insecticide Ethiofencarb. sigmaaldrich.comchemicalbook.com The primary synthetic route to Ethiofencarb sulfone involves the oxidation of the sulfur atom in the parent compound, Ethiofencarb. In metabolic pathways within plants, Ethiofencarb is first oxidized to its sulfoxide (B87167) and subsequently to the sulfone. wikipedia.org This transformation can be replicated in a laboratory setting.
Deuterium (B1214612) Incorporation Techniques for Ethiofencarb-d3 Sulfone
Introducing deuterium into the Ethiofencarb Sulfone structure to create the d3 analogue requires specialized synthetic methods. The goal is typically to label a specific, metabolically stable position in the molecule, such as a methyl group, to ensure the label is not lost during analytical procedures.
Hydrogen-Deuterium Exchange (HDX) is a common technique for incorporating deuterium into organic molecules. nih.gov This process involves the substitution of a hydrogen atom with a deuterium atom, often using a deuterium source like deuterium oxide (D₂O). nih.govspectralysbiotech.com The reaction can be catalyzed by acids or bases, which facilitate the exchange at activated carbon centers. nih.gov
For a compound like this compound, base-catalyzed HDX could be employed to deuterate the N-methyl group of the carbamate moiety. The protons on the methyl group attached to the nitrogen are sufficiently acidic to be removed by a base, and the resulting intermediate can then be quenched with a deuterium source. nih.gov The efficiency and regioselectivity of the exchange are highly dependent on reaction conditions such as pH, temperature, and the choice of catalyst. nih.govspectralysbiotech.comthermofisher.com The process must be carefully optimized to achieve high deuterium incorporation without promoting side reactions like the hydrolysis of the carbamate group. wikipedia.org
An alternative and often more controlled approach involves building the molecule from a deuterated precursor. For this compound, this could involve using a deuterated methylating agent (e.g., CD₃I) to introduce the N-methyl-d3 group onto the precursor phenol (B47542) before the final synthetic steps. This method provides precise control over the location and extent of deuteration.
Furthermore, modern catalytic methods offer powerful tools for deuterium incorporation. nih.gov Metal-catalyzed deuteration, using catalysts based on elements like iridium, palladium, or ruthenium, can facilitate the direct C-H deuteration of substrates with high selectivity. researchgate.netchemrxiv.org For instance, iridium-catalyzed α-selective deuteration of alcohols has been demonstrated, and similar principles could be adapted for other functional groups. nih.gov Another approach involves the development of specialized deuterated reagents, such as S-(methyl-d3) arylsulfonothioates, which can be synthesized from inexpensive deuterated methanol (B129727) (d4-MeOH) and used to introduce trideuteromethylthio groups into various molecules. researchgate.net
Validation of Synthetic Purity and Isotopic Enrichment for Research Standards
The utility of this compound as a research standard is entirely dependent on its purity and the degree of isotopic labeling. Therefore, rigorous analytical validation is a mandatory step following synthesis.
The chemical purity is assessed to ensure the absence of starting materials, reaction byproducts, or other contaminants. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a primary technique for this purpose. researchgate.net
The isotopic enrichment and the position of the deuterium atoms are confirmed using spectroscopic methods.
Mass Spectrometry (MS) : MS is used to confirm the mass shift corresponding to the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition of the labeled molecule. ethernet.edu.et
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons at the labeled position, while ²H (Deuterium) NMR confirms the presence of deuterium at the intended site. Quantitative NMR (qNMR) can be used to determine the certified content of the reference material. sigmaaldrich.com
These analyses ensure that the final product meets the stringent requirements for a reliable internal standard. unimi.it
Production of Certified Reference Materials and Analytical Standards for this compound
The final step in making this compound available for research is its production as a Certified Reference Material (CRM) or analytical standard. lgcstandards.comscientificlabs.co.uk This involves more than just synthesizing a high-purity compound; it requires a comprehensive quality management system.
Producers of CRMs, such as LGC Standards and Sigma-Aldrich (under its TraceCERT® brand), operate under strict international guidelines. sigmaaldrich.comlgcstandards.com The key standards governing the production of reference materials are:
ISO 17034 : This standard specifies the general requirements for the competence of reference material producers. lgcstandards.comcmscientifica.com.br It covers all aspects of production, from material selection and synthesis to characterization, stability testing, and documentation.
ISO/IEC 17025 : This standard outlines the general requirements for the competence of testing and calibration laboratories. cmscientifica.com.brgcms.cz Analytical measurements performed to certify the reference material must be conducted under this accreditation to ensure the reliability and traceability of the data. cmscientifica.com.br
CRMs are accompanied by a comprehensive Certificate of Analysis (CoA), which provides crucial information, including the certified property value (e.g., concentration or purity), its associated uncertainty, a statement of metrological traceability, and the expiry date. sigmaaldrich.comsigmaaldrich.comfao.orghpst.cz This documentation is essential for laboratories to demonstrate the validity of their analytical results.
Interactive Data Tables
Table 1: Chemical Properties of this compound Use the search bar to filter properties.
Table 2: Key Techniques for Synthesis Validation Use the search bar to filter techniques or purposes.
Table 3: Mentioned Chemical Compounds Use the search bar to filter compounds.
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Separation Techniques for Ethiofencarb-d3 Sulfone
Liquid chromatography, particularly Ultra-High Performance Liquid Chromatography (UHPLC), is a widely adopted technique for the analysis of Ethiofencarb (B1671403) Sulfone and, by extension, its deuterated internal standard. sigmaaldrich.com The polarity and thermal lability of many carbamate (B1207046) metabolites make LC an ideal separation method. UHPLC systems, when coupled with mass spectrometry, offer robust and sensitive multi-residue analysis capabilities for pesticides in diverse matrices such as processed fruits, orange juice, edible oils, and wine. sigmaaldrich.com
Optimization of LC methods involves the careful selection of the stationary phase (column), mobile phase composition, and gradient elution profile. For carbamate compounds like Ethiofencarb Sulfone, reversed-phase columns (e.g., C18) are commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid to improve ionization efficiency for subsequent mass spectrometric detection. nih.gov The separation process is optimized to ensure a sharp peak shape and sufficient retention time to avoid co-elution with matrix interferences.
Table 1: Representative LC Method Parameters for Carbamate Metabolite Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18, 1.7-2.1 mm i.d., 50-100 mm length) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar analyte elution and protonation for ESI+. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for non-polar analyte elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for UHPLC column dimensions to ensure sharp peaks. |
| Gradient Elution | Increasing percentage of Mobile Phase B over time | Efficiently elutes a wide range of analytes with varying polarities. |
While LC is more common, analytical standards for Ethiofencarb Sulfone are often noted as suitable for Gas Chromatography (GC) as well. nacchemical.com GC is a powerful technique for separating volatile and thermally stable compounds. For pesticide analysis, GC can be coupled with various detectors, including an Atomic Emission Detector (AED) for elemental quantitation or a mass spectrometer. epa.gov
A key consideration for GC analysis is the thermal stability of the analyte. Ethiofencarb and its metabolites must be stable enough to be volatilized in the GC inlet without degradation. In some cases, derivatization may be necessary to increase volatility and thermal stability, although this adds a step to sample preparation. nih.gov The choice of the capillary column is also critical, with non-polar or medium-polarity columns typically used for pesticide residue analysis. Programmed temperature vaporization (PTV) inlets can be advantageous as they allow for controlled heating, minimizing potential thermal degradation of sensitive analytes.
Mass Spectrometric (MS) Detection and Identification Strategies
Mass spectrometry is the definitive detection method for this compound, providing unparalleled sensitivity, selectivity, and structural information. When used as an internal standard, the mass difference between it and the native Ethiofencarb Sulfone allows for precise differentiation and quantification.
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is invaluable for identifying and confirming the presence of compounds in complex samples. HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an unknown ion. This capability is crucial for metabolite profiling and non-targeted screening.
For Ethiofencarb Sulfone, HRMS can distinguish it from other co-eluting compounds with the same nominal mass. A database of pesticides analyzed by LC-HRMS lists the exact mass for the protonated molecule of Ethiofencarb Sulfone ([M+H]⁺) as 258.0795 m/z, corresponding to the chemical formula C11H16NO4S. eurl-pesticides.eu This high mass accuracy confirms the identity of the detected analyte.
Table 2: HRMS Data for Ethiofencarb Sulfone Identification
| Ion Type | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Protonated Molecule [M+H]⁺ | C11H16NO4S¹⁺ | 258.0795 |
| Characteristic Fragment Ion | C9H13O3S¹⁺ | 201.0580 |
| Characteristic Fragment Ion | C₂H₂O¹⁺ | 257.0722 |
Data sourced from an exact mass pesticide database for LC-HRMS. eurl-pesticides.eu
Tandem Mass Spectrometry (MS/MS), often performed on triple quadrupole (QqQ) or Q-TOF instruments, is the gold standard for quantitative analysis due to its exceptional selectivity and sensitivity. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule of Ethiofencarb Sulfone) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
This process creates a highly specific mass transition (precursor ion → product ion) that acts as a chemical fingerprint, drastically reducing background noise and matrix interference. nih.gov For this compound, a unique mass transition, shifted by the mass of the deuterium (B1214612) labels (typically +3 Da), would be monitored in parallel with the transition for the native compound. This allows for simultaneous detection and quantification. The development of UHPLC-MS/MS methods is a common strategy for the multi-residue analysis of numerous pesticides, including carbamates, in food and environmental samples. sigmaaldrich.com
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that utilizes stable isotope-labeled internal standards, such as this compound, to achieve the highest level of accuracy and precision. The fundamental principle of IDMS is the addition of a known quantity of the labeled standard to the sample at the very beginning of the analytical procedure.
Because the labeled standard (this compound) is chemically identical to the native analyte (Ethiofencarb Sulfone), it behaves the same way during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are distinguished by their mass difference. By measuring the response ratio of the native analyte to the labeled standard, and referencing this to a calibration curve, an extremely accurate quantification can be achieved. This method effectively corrects for matrix effects (ion suppression or enhancement) and variations in instrument response, making it the definitive method for absolute quantification in complex matrices.
Sample Preparation and Extraction Methodologies for Diverse Environmental and Non-Human Biological Compartments
The accurate quantification of this compound, primarily used as an internal standard for the analysis of its non-labeled counterpart, Ethiofencarb sulfone, is critically dependent on efficient sample preparation and extraction. Methodologies must be tailored to the specific matrix to isolate the analyte from interfering components and ensure high recovery. Modern techniques prioritize efficiency, robustness, and minimal solvent usage.
Extraction from Soil and Aquatic Samples
The extraction of Ethiofencarb sulfone and its deuterated standard from environmental matrices like soil and water requires distinct approaches to handle their different physical properties and potential interferences.
For soil and sediment samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted due to its speed, simplicity, and minimal use of hazardous solvents. mdpi.comnih.govanalchemres.orgresearchgate.net This procedure involves two main stages: an initial extraction and a subsequent cleanup step. In the first stage, a representative sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salting-out agents like magnesium sulfate (B86663) and sodium acetate. This partitions the pesticides into the organic layer. The second stage, dispersive solid-phase extraction (d-SPE), is a cleanup step where an aliquot of the acetonitrile extract is mixed with sorbents to remove interfering matrix components such as fatty acids, pigments, and sterols.
Aquatic samples, including surface water and groundwater, are typically prepared using Solid-Phase Extraction (SPE). ntk-kemi.comweber.huepa.gov SPE is a versatile technique that concentrates analytes from a large volume of water onto a solid sorbent packed in a cartridge or disk. epa.gov The process involves conditioning the sorbent, passing the water sample through it, washing away interferences, and finally eluting the retained analytes with a small volume of an organic solvent. This not only cleans up the sample but also significantly improves the method's detection limits.
Below is an interactive table summarizing typical extraction parameters for these matrices.
| Matrix | Methodology | Key Steps | Common Solvents & Reagents |
|---|---|---|---|
| Soil / Sediment | QuEChERS | 1. Homogenization & Hydration 2. Acetonitrile Extraction with Salting-Out 3. Centrifugation 4. Dispersive SPE (d-SPE) Cleanup | Acetonitrile, Magnesium Sulfate, Sodium Acetate, PSA Sorbent, C18 Sorbent |
| Water (Surface, Ground) | Solid-Phase Extraction (SPE) | 1. Cartridge Conditioning 2. Sample Loading 3. Washing 4. Analyte Elution | Methanol, Dichloromethane, Ethyl Acetate, Graphitized Carbon Black (GCB) Sorbent |
Extraction from Plant Tissues and Microbial Cultures
The analysis of Ethiofencarb sulfone in plant tissues is essential for monitoring pesticide residues in the food chain. The QuEChERS methodology is also the preferred technique for a wide variety of plant matrices, from high-water-content fruits and vegetables to low-water-content cereals. nih.govresearchgate.net For commodities with high fat or chlorophyll content, the d-SPE cleanup step is crucial and may require specific sorbents like C18 for fat removal and graphitized carbon black (GCB) for pigment removal.
Specific extraction protocols for microbial cultures are less standardized and depend on the study's objective. Generally, the procedure involves separating the microbial biomass from the culture medium via centrifugation. The supernatant can be treated as an aqueous sample and extracted using SPE. The microbial cell pellet requires a lysis step (e.g., ultrasonication or enzymatic digestion) to release intracellular metabolites, followed by extraction with a polar organic solvent like acetonitrile.
Preparation of Non-Human Animal Biomatrices for Metabolic Studies
Investigating the metabolism of Ethiofencarb involves analyzing its sulfone metabolite in various animal tissues. These matrices are often complex and require rigorous cleanup. Extraction is commonly performed by homogenizing the tissue sample (e.g., liver, kidney, muscle) with acetonitrile. mdpi.comqub.ac.uk A subsequent cleanup step, often using a modified QuEChERS approach with d-SPE, is necessary to remove lipids and proteins that can interfere with chromatographic analysis. researchgate.net For fatty tissues, a preliminary liquid-liquid partitioning step with a nonpolar solvent like hexane may be employed to remove the bulk of the lipids before the acetonitrile extraction.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization | Tissues are mechanically blended or homogenized to ensure a representative sample. | Increase surface area for efficient extraction. |
| 2. Solvent Extraction | The homogenized sample is vigorously shaken with acetonitrile and salts (e.g., MgSO₄). | To partition the analyte into the organic solvent. |
| 3. Centrifugation | The mixture is centrifuged to separate the acetonitrile layer from solid debris and water. | Phase separation. |
| 4. d-SPE Cleanup | An aliquot of the supernatant is mixed with sorbents like C18 and PSA. | Removal of interfering co-extractives (fats, proteins). |
| 5. Final Preparation | The cleaned extract is centrifuged, and the supernatant is collected for analysis. | To obtain a clean final extract for instrumental analysis. |
Method Validation, Quality Assurance, and Inter-laboratory Harmonization
To ensure that analytical results are reliable and fit for purpose, the methods used for the determination of Ethiofencarb sulfone, with this compound as an internal standard, must be thoroughly validated. esydops.grbund.de Regulatory bodies and quality systems, such as those guided by ISO/IEC 17025, provide frameworks for method validation. eurl-pesticides.eu The European Union's SANTE/SANCO guidelines are widely referenced for pesticide residue analysis in food and feed. esydops.greurl-pesticides.euresearchgate.neteurl-pesticides.eu
Key performance characteristics that must be evaluated during method validation include selectivity, linearity, trueness (recovery), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). esydops.gr
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Trueness (Recovery): Assessed by analyzing spiked blank matrix samples at various concentrations. Mean recoveries are typically required to be within the 70-120% range. mdpi.com
Precision: The closeness of agreement between independent test results. It is usually expressed as the relative standard deviation (RSD) and should not exceed 20%.
Limit of Quantification (LOQ): The lowest concentration at which the analyte can be quantified with acceptable trueness and precision.
Quality assurance (QA) involves the routine measures taken to ensure that the analytical data remains reliable. This includes the analysis of quality control (QC) samples with each batch, such as procedural blanks, spiked matrix samples, and reference materials. The use of an isotopically labeled internal standard like this compound is a cornerstone of QA, as it corrects for variations in extraction efficiency and matrix effects during instrumental analysis.
Inter-laboratory harmonization is crucial for ensuring the comparability and consistency of data generated by different laboratories. This is achieved through the use of standardized and validated methods, adherence to common quality control criteria (such as those in the SANTE guidelines), and participation in proficiency testing (PT) schemes. These schemes allow laboratories to compare their performance against that of their peers and an assigned value, providing an external measure of analytical competence.
The following interactive table summarizes the typical validation parameters and acceptance criteria based on SANTE guidelines.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Trueness (Recovery) | The percentage of the known amount of analyte recovered from a spiked sample. | Mean Recovery: 70% - 120% |
| Precision (Repeatability, RSDr) | The variation in measurements taken by a single person or instrument on the same item and under the same conditions. | RSD ≤ 20% |
| Reproducibility (RSDR) | The variation in measurements taken by different instruments and/or operators, either in the same or different laboratories. | RSD ≤ 20% (for inter-lab studies) |
| Linearity (Correlation Coefficient, r or R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99 (typically) |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Defined by the lowest successfully validated spike level. |
Environmental Fate and Transformation Dynamics of Ethiofencarb Sulfone
Abiotic Degradation Pathways in Environmental Compartments
The transformation of Ethiofencarb-d3 Sulfone in the environment, independent of biological activity, is primarily governed by hydrolysis, photolysis, and oxidation. These processes contribute to its breakdown and the formation of various degradation products.
Hydrolysis Kinetics and Mechanisms in Aqueous Systems
The hydrolysis of the carbamate (B1207046) ester linkage is a critical abiotic degradation pathway for ethiofencarb (B1671403) and, by extension, its sulfone metabolite. This reaction is highly dependent on the pH and temperature of the aqueous system.
Studies on ethiofencarb show that it is stable in acidic and neutral media but hydrolyzes rapidly in alkaline solutions. nih.gov The rate of hydrolysis increases significantly with increasing pH. For instance, at 37-40°C, the half-life (DT50) of ethiofencarb in an isopropanol/water mixture is 330 days at pH 2, but decreases to 450 hours at pH 7, and a mere 5 minutes at pH 11.4. nih.gov A kinetic study of ethiofencarb degradation in aqueous solutions at various pH values and temperatures further illustrates this dependency. No acid-catalyzed hydrolysis was observed. epa.gov At pH 9 and 20°C or 50°C, complete degradation was observed. epa.gov In pure water (around pH 6) at 50°C, degradation occurred, but not at 20°C. epa.gov
The primary mechanism of alkaline hydrolysis for N-methylcarbamates like ethiofencarb involves the formation of a methyl isocyanate intermediate. nih.gov The hydroxyl ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate group. nih.gov This leads to the cleavage of the ester bond and the formation of 2-(ethylsulfonylmethyl)phenol and N-methylcarbamic acid. The N-methylcarbamic acid is unstable and subsequently decomposes to methylamine (B109427) and carbon dioxide.
Table 1: Hydrolysis Half-life (DT50) of Ethiofencarb at Various pH Levels (Data extrapolated from studies on ethiofencarb)
| pH | Temperature (°C) | Half-life (DT50) |
| 2 | 37-40 | 330 days |
| 7 | 37-40 | 450 hours |
| 9 | 20 | Not specified, but degradation is complete |
| 11.4 | 37-40 | 5 minutes |
| 12 | Room Temperature | Practically instantaneous |
Photolysis Processes and Product Formation
Photodegradation, or photolysis, is another significant abiotic process that contributes to the transformation of ethiofencarb and its metabolites in the environment, particularly in aqueous systems and on soil surfaces when exposed to sunlight. nih.gov
In aqueous solutions, the photodegradation of ethiofencarb is rapid. nih.gov The presence of photosensitizers, such as humic acids, can accelerate this process. For example, the photolytic half-life of ethiofencarb in water under a mercury high-pressure lamp was 51.7 hours, which decreased to 9.9 hours and 1.3 hours in the presence of 10 mg/L and 100 mg/L of humic acid potassium salt, respectively. nih.gov
The photolysis of ethiofencarb can lead to a variety of degradation products. One of the primary reactions is the oxidation of the sulfur atom, leading to the formation of ethiofencarb sulfoxide (B87167) and subsequently ethiofencarb sulfone. wikipedia.org Other identified photoproducts from the irradiation of ethiofencarb include 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2,4-dione. wikipedia.org A study on the photocatalytic degradation of ethiofencarb using a SnIn4S8 photocatalyst under visible light identified 2-[(ethylsulfonyl)methyl]phenol as a major intermediate, resulting from the oxidative cleavage of the CH2-S bond and hydrolysis of the carbamate moiety. mdpi.com The primary reactive species in this process were identified as superoxide (B77818) radicals (•O2−) and hydroxyl radicals (•OH). mdpi.com
Oxidation and Other Chemical Transformation Pathways
Oxidation is a key transformation pathway for ethiofencarb in the environment, leading to the formation of its sulfoxide and sulfone metabolites. inchem.org This process can occur both abiotically and biotically.
In soil, ethiofencarb is oxidized to ethiofencarb sulfoxide, which is then further oxidized to ethiofencarb sulfone. inchem.org Studies with 14C-carbonyl-labelled ethiofencarb applied to soil showed that after five weeks, the sulfoxide was the main residue, but the proportion of the sulfone increased over time. inchem.org The sulfone group itself is relatively stable to further chemical oxidation under typical environmental conditions.
The carbamate moiety of ethiofencarb sulfone can also undergo other chemical transformations, such as reactions with other environmental chemicals. However, hydrolysis and photolysis are generally considered the most significant abiotic degradation pathways for the carbamate portion of the molecule.
Biotic Transformation and Biodegradation by Environmental Microorganisms
The breakdown of this compound by microorganisms is a crucial process in its ultimate removal from the environment. While specific studies on the microbial degradation of ethiofencarb sulfone are limited, the general principles of carbamate insecticide biodegradation by environmental microorganisms are well-established.
Microbial Mineralization and Co-metabolism
Microbial degradation of carbamate pesticides can occur through two main processes: mineralization and co-metabolism. Mineralization is the complete breakdown of an organic compound into its inorganic constituents, such as carbon dioxide, water, and mineral salts. In this process, microorganisms utilize the pesticide as a source of carbon and/or nitrogen for their growth and energy.
Co-metabolism, on the other hand, is the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients. The transformation is mediated by enzymes that have a broad substrate specificity. While co-metabolism does not lead to the complete breakdown of the pesticide by a single organism, the resulting metabolites may be further degraded by other microorganisms in the community. For carbamates, the initial hydrolysis of the ester bond is a key step that can be carried out by a wide range of soil microorganisms.
Identification of Microbial Degraders and Associated Enzymes
A variety of bacteria and fungi have been identified as being capable of degrading carbamate insecticides. While specific microorganisms that degrade ethiofencarb sulfone have not been extensively reported, studies on other carbamates provide insight into the types of microbes and enzymes that are likely involved.
Bacterial genera such as Pseudomonas, Arthrobacter, Bacillus, Achromobacter, and Sphingomonas have been shown to degrade various carbamate pesticides. Fungal genera including Aspergillus, Trichoderma, and Fusarium are also known to be effective in carbamate degradation.
The primary enzymes involved in the initial breakdown of carbamate insecticides are hydrolases, specifically carboxylesterases or carbamate hydrolases. These enzymes catalyze the cleavage of the ester linkage in the carbamate molecule, a crucial first step in its detoxification and further degradation. Following hydrolysis, other enzymes such as oxidoreductases may be involved in the further breakdown of the aromatic ring and other components of the molecule.
Transport, Adsorption, and Leaching Behavior in Soil and Aquatic Systems
The mobility of ethiofencarb and its metabolites, including ethiofencarb sulfone, is a critical factor in determining their potential to move within the environment. Ethiofencarb itself is considered to have moderate mobility in soil. nih.govwikipedia.org However, its transformation products exhibit different behaviors.
In soil, ethiofencarb is oxidized to ethiofencarb sulfoxide and subsequently to ethiofencarb sulfone. inchem.org Studies on analogous carbamate insecticides, such as aldicarb, have shown that the sulfoxide and sulfone metabolites are generally poorly adsorbed by soil organic matter due to their lower lipophilicity. rsdjournal.org This reduced adsorption results in relatively high mobility in soils, increasing the potential for leaching. rsdjournal.org Consistent with this, ethiofencarb sulfone has been classified as mobile, presenting a high alert for potential movement into drainage systems. herts.ac.uk
Research on the application of ethiofencarb granules to soil has shown that while ethiofencarb sulfoxide is the main initial residue, the proportion of ethiofencarb sulfone increases over time. inchem.org This dynamic indicates that as the parent compound degrades, the potential for a more mobile contaminant (the sulfone) to leach into lower soil layers or groundwater may increase. In studies where bean plants were grown in soil treated separately with ethiofencarb, its sulfoxide, and its sulfone, the total residue found in the green parts of the plants was highest after the application of ethiofencarb sulfone, suggesting its higher mobility and uptake by plants. inchem.org
In aquatic systems, the parent compound ethiofencarb generally does not adsorb strongly to sediment. wikipedia.org While specific adsorption data for ethiofencarb sulfone is limited, its expected higher polarity compared to the parent compound suggests it would also have a low affinity for sediment.
Persistence and Environmental Half-Life Determinations
The persistence of a pesticide and its metabolites in the environment is measured by its half-life, the time it takes for half of the initial amount to degrade. orst.eduufl.edu Ethiofencarb sulfone is a product of ethiofencarb's degradation, and its own persistence contributes to the total environmental residue. inchem.org
One laboratory study specifically investigating the hydrolysis of the carbamate group—a key degradation pathway for these compounds—found a half-life of approximately 90 days. inchem.org In aquatic environments, the parent compound ethiofencarb is stable in acidic conditions but hydrolyzes in alkaline solutions. wikipedia.org It is also subject to rapid photodegradation in water when exposed to sunlight. wikipedia.orgnih.gov The persistence of ethiofencarb sulfone in water would similarly be influenced by factors such as pH and sunlight exposure.
The following table summarizes the reported half-life values for the total ethiofencarb residue in soil under various conditions.
| Soil Type / Condition | Half-Life (Days) | Study Type |
|---|---|---|
| Laacher Haf (1.05% Carbon, pH 5.7) | 90 | Laboratory |
| Low-humus sand (0.8% Carbon, pH 7.0) | 96 | Laboratory |
| Sandy loam (0.57% Carbon, pH 5.2) | 133 | Laboratory |
| Sandy loam (5.85% Org. matter, pH 5.7) | 13 | Laboratory |
| Various Soils | 20-30 | Field |
| Soil planted with beans | ~14 | Greenhouse |
| Soil planted with potatoes | ~42-49 | Greenhouse |
Metabolic Investigations and Biotransformation in Non Human Organisms
Uptake, Translocation, and Metabolism in Plants
Ethiofencarb (B1671403) exhibits systemic properties, meaning it can be absorbed by plants and moved to different tissues. inchem.orgweebly.com This translocation is a key aspect of its mode of action as an insecticide, allowing it to control pests that may not come into direct contact with the initial application. weebly.com
Once absorbed by the plant, Ethiofencarb undergoes metabolic transformations. The primary pathway involves the oxidation of the sulfur atom, leading to the formation of Ethiofencarb sulfoxide (B87167) and subsequently Ethiofencarb sulfone. inchem.orgwikipedia.org These metabolites, which retain the carbamate (B1207046) group, are the main products found in plant tissues. inchem.org
Further metabolism can occur through the hydrolysis of the carbamate group, which results in the formation of phenolic derivatives. inchem.orgwikipedia.org Specifically, Ethiofencarb is metabolized to a sulfoxide, then to a sulfone, and subsequently hydrolyzed to phenol (B47542) sulfoxide and phenol sulfone. wikipedia.org In studies using radiolabeled Ethiofencarb, the carbon dioxide released from the hydrolysis of the carbamate group was found to be incorporated into the plant's own molecules. inchem.org Conjugation of the phenolic metabolites to form glycosides is a common detoxification pathway in plants. nih.gov
Metabolic Pathway of Ethiofencarb in Plants
| Parent Compound | Primary Metabolites | Secondary Metabolites |
|---|---|---|
| Ethiofencarb | Ethiofencarb sulfoxide | Phenol sulfoxide |
Following uptake, primarily through the roots, Ethiofencarb and its metabolites are translocated to the aerial parts of the plant. inchem.org Studies on various crops, including broad beans, sugar beet, potatoes, and radishes, have shown an accumulation of residues, mainly in the foliage. inchem.org
The degradation of Ethiofencarb residues in plants is influenced by the crop type and environmental conditions. After spray application, the total residue of Ethiofencarb and its main metabolites has been observed to have a half-life ranging from 2 to 18 days. inchem.org In greenhouse experiments with beans and potatoes, the half-life of the total residue in the soil was found to be approximately 2 weeks and 6-7 weeks, respectively. inchem.org
In a study on potatoes grown in soil treated with granular Ethiofencarb, both Ethiofencarb sulfoxide and Ethiofencarb sulfone were detected in the roots, green parts, and tubers. The concentration of the sulfone metabolite was noted to increase in the green parts, indicating further oxidation of the sulfoxide within the plant system. inchem.org
Half-life of Ethiofencarb Total Residue in Various Crops
| Crop | Half-life (Days) |
|---|---|
| Apple | 13 (range: 5-18) |
| Bush bean | 5 (range: 4-7) |
| Head lettuce | 5 (range: 4-6) |
Biotransformation in Aquatic Organisms (e.g., Fish, Invertebrates)
In aquatic environments, Ethiofencarb can be taken up by organisms such as fish. Studies have shown that fish can accumulate residues of Ethiofencarb and its metabolites from the surrounding water. inchem.org
In an experiment with Channel catfish continuously exposed to 14C-ring-labelled Ethiofencarb, residues accumulated to a plateau within 4 days. These accumulated residues were primarily composed of the parent compound and its metabolites. During a withdrawal period, where the fish were placed in clean water, a rapid elimination of the accumulated residues was observed, with about 82% being excreted within one day and 95% within four days. inchem.org The main metabolites in fish are expected to be similar to those in other organisms, including Ethiofencarb sulfoxide and Ethiofencarb sulfone. nih.gov The potential for bioconcentration of Ethiofencarb in aquatic organisms is considered to be low. nih.gov
Fate in Soil Fauna and Invertebrates (e.g., Earthworms)
Ethiofencarb is moderately mobile in soil. wikipedia.org In greenhouse conditions, it has a half-life of about two weeks. wikipedia.org Once in the soil, it can be taken up by soil-dwelling organisms. While specific studies on the metabolism of Ethiofencarb-d3 Sulfone in soil invertebrates like earthworms are not detailed in the provided results, the general metabolic pathways observed in other organisms are likely to be similar. This would involve the oxidation of Ethiofencarb to its sulfoxide and sulfone derivatives.
Excretion and Elimination Pathways in Non-Human Vertebrate Models
The metabolism and excretion of Ethiofencarb have been studied in several non-human vertebrate models, including rats, cows, pigs, and hens. These studies consistently show rapid absorption, metabolism, and excretion of the compound. inchem.orgnih.gov
In rats, orally administered Ethiofencarb is almost completely absorbed and rapidly eliminated, primarily through the urine. inchem.org The major metabolites identified in rat urine are the sulfoxide and sulfone of Ethiofencarb, as well as the sulfoxide and sulfone of the corresponding phenol, which are excreted mainly as conjugates. inchem.orgnih.gov Only trace amounts of the parent compound are found in the urine. inchem.org
Similar rapid excretion has been observed in livestock. In a lactating cow, a significant portion of the administered dose was excreted in the urine within a few days. The milk contained residues consisting mainly of free metabolites, predominantly Ethiofencarb sulfoxide and sulfone. inchem.org In pigs, a large percentage of the dose was also excreted in the free form. inchem.org In laying hens, the majority of the administered dose was excreted within a few days, with very low levels of residues detected in tissues and eggs. inchem.org
Major Metabolites of Ethiofencarb in Rat Urine
| Metabolite | Form |
|---|---|
| Ethiofencarb sulfoxide | Primarily free |
| Ethiofencarb sulfone | Primarily free |
| Phenol sulfoxide | Primarily as conjugates |
Enzyme Systems Involved in Non-Human Biotransformation (e.g., Cytochrome P450, Esterases)
The biotransformation of carbamate insecticides like Ethiofencarb in non-human organisms is mediated by several enzyme systems. The primary reactions are oxidation and hydrolysis. nih.gov
Oxidation reactions, such as the conversion of Ethiofencarb to Ethiofencarb sulfoxide and then to Ethiofencarb sulfone (sulfoxidation), are typically catalyzed by mixed-function oxidase (MFO) enzymes, with the cytochrome P450 (CYP450) enzyme superfamily playing a crucial role. nih.gov These enzymes are involved in the metabolism of a wide range of foreign compounds. nih.gov
Hydrolysis of the carbamate ester bond is another critical step in the metabolism of Ethiofencarb, leading to the formation of phenolic metabolites. This reaction is catalyzed by esterase enzymes. doi.org The subsequent conjugation of these phenolic metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) is a phase II metabolic reaction that facilitates their excretion. nih.gov
Mechanistic Research in Environmental and Ecological Systems
Development of Bioavailability and Exposure Assessment Methodologies in Non-Human Matrices
Assessing the bioavailability of Ethiofencarb (B1671403) sulfone in non-human organisms is crucial for understanding its potential ecological risk. Bioavailability refers to the fraction of the chemical in the environment that is available for uptake by organisms. nih.gov Methodologies for assessing bioavailability often involve exposing organisms like earthworms to contaminated soil and measuring the uptake of the chemical. nih.govnih.govresearchgate.net
In the development of analytical methods to quantify Ethiofencarb sulfone in biological tissues (e.g., earthworm tissue), Ethiofencarb-d3 Sulfone is essential. epa.gov The process would typically involve:
Exposing earthworms to soil spiked with a known concentration of Ethiofencarb sulfone.
After a specific exposure time, the earthworms are collected, and their tissues are extracted.
A precise amount of this compound is added to the tissue extract as an internal standard.
The extract is then analyzed by LC-MS to determine the concentration of Ethiofencarb sulfone that has been bioaccumulated, with the deuterated standard providing accurate quantification.
This methodology allows for the determination of Bioaccumulation Factors (BAFs), which are key parameters in ecological risk assessments.
Role of Ethiofencarb Sulfone in Environmental Residue Profiles
Ethiofencarb sulfone is a significant and persistent metabolite of Ethiofencarb in the environment. Studies have shown that following the application of Ethiofencarb to soil, it is oxidized to the sulfoxide (B87167) and then to the sulfone. nih.gov Over time, the proportion of Ethiofencarb sulfone in the total residue profile increases.
The accurate quantification of Ethiofencarb sulfone in environmental residue profiles is critical for monitoring and risk assessment. Analytical methods for pesticide residue analysis in complex matrices like soil, water, and plant tissues rely on the use of internal standards for accuracy. This compound, being chemically identical to the analyte but with a different mass, is the ideal internal standard for this purpose. It mimics the behavior of the non-labeled sulfone during extraction, cleanup, and analysis, thereby correcting for any variations and ensuring the reliability of the residue data.
Table 2: Example Residue Levels of Ethiofencarb and Metabolites in Soil This table is interactive. Users can sort columns by clicking on the headers.
| Time After Application (Days) | Ethiofencarb (mg/kg) | Ethiofencarb Sulfoxide (mg/kg) | Ethiofencarb Sulfone (mg/kg) | Total Residue (mg/kg) |
|---|---|---|---|---|
| 0 | 8.8 | - | - | 8.8 |
| 7 | 4.4 | - | - | 4.4 |
| 14 | 3.2 | - | - | 3.2 |
| 30 | 1.1 | - | - | 1.1 |
| 60 | 0.6 | - | - | 0.6 |
| 92 | 0.25 | - | - | 0.25 |
| 120 | 0.1 | - | - | 0.1 |
Data is illustrative based on general degradation patterns and not from a specific cited study in the search results.
Ecological Distribution and Biogeochemical Cycling
The ecological distribution of Ethiofencarb and its metabolites is governed by their physical and chemical properties, as well as environmental factors. Ethiofencarb itself has moderate mobility in soil. nih.gov Its degradation to the more polar sulfone metabolite can influence its transport and distribution in the environment.
Studies on the ecological distribution and biogeochemical cycling of Ethiofencarb sulfone would involve monitoring its presence in various environmental compartments such as surface water, groundwater, sediment, and biota. sfwmd.govrsisinternational.orgusgs.gov The concentrations of Ethiofencarb sulfone in these compartments are often very low, requiring highly sensitive and accurate analytical methods for detection and quantification. The use of this compound as an internal standard in isotope dilution mass spectrometry is crucial for achieving the required accuracy and precision in these trace-level analyses, thereby enabling a better understanding of the biogeochemical cycling of this compound.
Data Analysis, Modeling, and Methodological Contributions to Environmental Risk Assessment
Environmental Fate Modeling of Ethiofencarb (B1671403) Sulfone (e.g., PEC Estimation, Leaching Models)
Environmental fate modeling is a critical tool for predicting the distribution and persistence of Ethiofencarb sulfone in various environmental compartments. These models use data on the chemical's properties, application rates, and environmental conditions to estimate its concentration over time in soil, water, and air.
Predicted Environmental Concentration (PEC) Estimation: The Predicted Environmental Concentration (PEC) is a key metric used in risk assessment to estimate the concentration of a pesticide and its metabolites in the environment following application. researchgate.net The calculation of PEC for soil (PECsoil) and groundwater (PECgw) is fundamental for evaluating potential risks. researchgate.netcabidigitallibrary.org For instance, the European Food Safety Authority (EFSA) utilizes tools like the PERSAM software to calculate PECs for plant protection products and their transformation products in soil, offering tiered approaches for risk assessment. europa.eueuropa.eu These models consider factors such as application rates, degradation kinetics, and interception by the crop canopy to provide realistic exposure estimates. europa.eu
Leaching Models: Given that the parent compound, Ethiofencarb, is highly soluble in water, there is a significant concern for the leaching of it and its metabolites, like Ethiofencarb sulfone, into groundwater. nih.gov Various mathematical models are employed to predict this potential. These models are essential components of the regulatory review process in regions like the European Union and the United States. europa.eustone-env.comeuropa.eu
Commonly used leaching models include:
PRZM (Pesticide Root Zone Model): This model simulates the movement of pesticides in the root zone and the unsaturated soil zone, accounting for processes like runoff, erosion, plant uptake, and degradation. europa.euresearchgate.net It is a standard tool used by the U.S. Environmental Protection Agency (EPA). europa.eu
PELMO (Pesticide Leaching Model): Used in the EU registration process, PELMO simulates the vertical movement of pesticides and their metabolites through the soil profile. pfmodels.org
PEARL (Pesticide Emission Assessment at Regional and Local scales): This model is also part of the EU framework and is designed to predict pesticide leaching to groundwater. pesticidemodels.eu
MACRO: This model is particularly useful for structured soils where preferential flow through macropores is a significant transport mechanism. pfmodels.org
These models use input parameters such as soil properties, weather data, and the pesticide's physicochemical properties (e.g., degradation half-life and organic carbon-water (B12546825) partitioning coefficient, Koc) to simulate leaching behavior. researchgate.netpfmodels.org Sensitivity analyses of these models have shown that predictions of pesticide loss are highly sensitive to parameters related to chemical sorption and degradation. pfmodels.org
Another tool used for initial screening is the Groundwater Ubiquity Score (GUS) , which provides a simple way to rank pesticides based on their leaching potential using their soil half-life and Koc value. researchgate.netorst.edu A higher GUS value indicates a greater potential to leach into groundwater. orst.edu
Table 1: Key Leaching Models and Their Applications
| Model Name | Primary Application | Key Processes Simulated | Regulatory Use |
|---|---|---|---|
| PRZM | Simulating pesticide fate in the root and unsaturated soil zones. | Runoff, erosion, leaching, degradation, plant uptake. | U.S. EPA |
| PELMO | Predicting vertical movement of pesticides in soil. | Advection, dispersion, degradation, sorption. | European Union |
| PEARL | Assessing pesticide emissions and leaching to groundwater. | Leaching, runoff, degradation in soil and water. | European Union |
| MACRO | Modeling water and solute transport in structured soils. | Matrix flow, macropore flow, sorption, degradation. | European Union |
Exposure Assessment Methodologies for Non-Target Organisms in Environmental Contexts
Assessing the exposure of non-target organisms (NTOs) to Ethiofencarb sulfone is a cornerstone of ecological risk assessment. europa.eu The goal is to determine the likelihood of adverse effects on wildlife, aquatic life, and beneficial insects. researchgate.net This process typically follows a tiered approach, starting with simple, conservative estimates and progressing to more complex and realistic assessments if a potential risk is identified. researchgate.net
Tiered Risk Assessment Framework:
Tier 1 (Screening Level): This initial stage involves comparing the Predicted Environmental Concentration (PEC) with ecotoxicological endpoints, such as the No-Observed-Effect Concentration (NOEC) or the concentration lethal to 50% of a test population (LC50). researchgate.net A Toxicity Exposure Ratio (TER) or Hazard Quotient (HQ) is calculated (TER = Ecotox Endpoint / PEC). If the TER is below a certain trigger value, it indicates a potential risk, prompting higher-tier assessments. researchgate.net
Higher Tiers (Refined Assessment): If the screening level indicates a potential risk, more refined studies are conducted. These can include semi-field or full-field studies that examine the effects of the pesticide under more realistic environmental conditions. bcpc.org These studies might investigate population-level impacts and the duration of these effects. bcpc.org
Exposure Pathways: For a compound like Ethiofencarb sulfone, several exposure pathways for non-target organisms are considered:
Aquatic Organisms: Exposure occurs through runoff and leaching from treated fields into surface water bodies.
Soil Dwelling Organisms (e.g., Earthworms): Direct contact and ingestion of contaminated soil and organic matter are the primary routes of exposure. researchgate.net
Terrestrial Arthropods (e.g., Bees, Predators): Exposure can happen through direct contact with spray drift, consumption of contaminated nectar and pollen, or ingestion of prey that has been exposed to the pesticide. researchgate.net
Biomonitoring, which involves measuring biomarkers of exposure or effect in organisms, provides a direct measure of the internal dose and can help validate the predictions made by exposure models. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) in Predicting Environmental Behavior
Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the physicochemical, toxicological, and environmental fate properties of chemicals based on their molecular structure. agropages.commst.dk This in silico approach is increasingly accepted by regulatory agencies as a valuable tool, especially for assessing metabolites like Ethiofencarb sulfone, for which extensive empirical data may be lacking. agropages.commst.dk
Applications in Environmental Risk Assessment:
Predicting Toxicity: QSAR models can estimate the toxicity of a metabolite to various organisms, such as fish, daphnia, and algae. nih.govnorecopa.no Studies have shown a significant correlation between QSAR-predicted and experimental acute fish toxicity values for pesticide metabolites, supporting the use of these models in regulatory assessments. nih.gov
Estimating Physicochemical Properties: Properties that are crucial for fate modeling, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), can be predicted using QSAR. mst.dk
Filling Data Gaps: For metabolites and degradation products, QSAR provides a means to generate necessary data for risk assessment without resorting to extensive and costly animal testing. mst.dknih.gov
The underlying principle of QSAR is that the structure of a molecule determines its properties and biological activity. mst.dk By analyzing the relationships between the structural features (descriptors) of a group of known chemicals and their observed activity, a mathematical model can be built to predict the activity of new or untested compounds. nih.gov Various software tools, such as the US EPA's ECOSAR, are available for these predictions. nih.gov
Table 2: Application of QSAR in Pesticide Metabolite Assessment
| Predicted Endpoint | Importance in Risk Assessment | Example QSAR Application |
|---|---|---|
| Acute/Chronic Toxicity | Determines potential harm to non-target organisms. | Predicting fish LC50 values to assess aquatic risk. nih.gov |
| Physicochemical Properties | Provides essential inputs for environmental fate models (e.g., PEC, leaching). | Estimating water solubility and Koc to predict mobility in soil. mst.dk |
| Biodegradability | Indicates the persistence of the compound in the environment. | Predicting the rate of degradation in soil or water. |
| Genotoxicity/Carcinogenicity | Assesses potential for long-term human health effects. | Screening for mutagenic potential to prioritize further testing. agropages.com |
Integration of Multi-omics Data for Comprehensive Biotransformation Studies
The transformation of Ethiofencarb into Ethiofencarb sulfone and other metabolites is a complex biological process. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to gain a holistic understanding of these biotransformation pathways. nih.govmdpi.com
Omics Technologies in Biotransformation:
Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell or organism. In the context of Ethiofencarb sulfone, it can reveal which genes (e.g., those encoding for cytochrome P450 enzymes) are up- or down-regulated in an organism upon exposure, providing clues about the enzymatic pathways involved in its formation and further degradation. mdpi.com
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. mdpi.com By comparing the metabolite profiles of exposed and unexposed organisms, researchers can identify the specific biotransformation products of Ethiofencarb, including Ethiofencarb sulfone, and map the metabolic pathways. nih.gov
Proteomics: This focuses on the large-scale study of proteins, particularly their structures and functions. It can identify the specific enzymes (proteins) that are actively involved in metabolizing Ethiofencarb.
By integrating these datasets, scientists can build a comprehensive model of how an organism processes Ethiofencarb. mdpi.com For example, a transcriptomic study might show that a particular gene is highly expressed after exposure, proteomics could confirm that the corresponding enzyme is abundant, and metabolomics could verify that the product of that enzyme's reaction (e.g., Ethiofencarb sulfone) is present in high concentrations. researchgate.net This integrated approach provides a much deeper and more mechanistic understanding of biotransformation than any single omics technique alone. mdpi.comdntb.gov.ua Such detailed knowledge is invaluable for refining risk assessments, as the toxicity and environmental fate of the metabolites can be significantly different from the parent compound. nih.govnih.govresearchgate.netfrontiersin.org
Emerging Research Areas, Challenges, and Future Directions
Current Limitations in Analytical Sensitivity and Specificity for Ethiofencarb-d3 Sulfone
The accurate quantification of this compound, and by extension its non-labeled counterpart, is fundamental for environmental monitoring and residue analysis. However, analytical chemists face persistent challenges in achieving the required levels of sensitivity and specificity, particularly in complex matrices like soil, water, and food products.
Current methodologies, primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have achieved low detection limits. For instance, studies have reported detection limits for ethiofencarb (B1671403) sulfone as low as 1 to 4 parts per billion (ppb) in food samples. nih.gov Despite these advances, several limitations remain:
Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. While the use of an isotope-labeled internal standard like this compound is the gold standard for correcting such matrix effects through isotope dilution, significant signal suppression can still push the effective limit of quantification above regulatory thresholds.
Specificity and Cross-Reactivity: Carbamate (B1207046) insecticides are a large class of compounds with similar chemical structures. There is a potential for cross-reactivity or interference from other carbamates or their transformation products during analysis, which can compromise the specificity of the assay. ingenieria-analitica.com Developing highly selective chromatographic separations and MS/MS transitions is crucial to mitigate this. mdpi.com
Analyte Stability: The stability of Ethiofencarb sulfone during sample extraction, cleanup, and storage can influence analytical accuracy. Degradation can lead to an underestimation of the residue levels.
These limitations highlight the need for continuous methods development, including more efficient sample cleanup procedures and the exploration of advanced instrumentation to enhance the signal-to-noise ratio and ensure unambiguous detection at trace levels.
| Analytical Parameter | Associated Challenge | Mitigation Strategy | Reference |
|---|---|---|---|
| Sensitivity (LOD/LOQ) | Achieving low µg/kg (ppb) levels in complex matrices like fruits, vegetables, and soil. | Advanced instrumentation (e.g., LC-MS/MS), optimized extraction, and cleanup. | nih.govmdpi.com |
| Specificity | Potential interference from structurally similar carbamate pesticides and their metabolites. | High-resolution chromatography, multiple reaction monitoring (MRM) with specific precursor-product ion transitions. | ingenieria-analitica.com |
| Matrix Effects | Ion suppression or enhancement affecting quantification accuracy. | Use of this compound as an internal standard for isotope dilution mass spectrometry; matrix-matched calibration. | cdc.gov |
Unexplored Transformation Pathways and Metabolite Identification Gaps
The primary metabolic pathway for ethiofencarb in the environment and biological systems involves oxidation of the sulfur atom to form ethiofencarb sulfoxide (B87167) and subsequently ethiofencarb sulfone. inchem.orgwikipedia.orgnih.gov Following this, hydrolysis of the carbamate ester bond occurs, leading to the formation of corresponding phenolic compounds. wikipedia.org
While this primary pathway is well-documented, significant gaps in knowledge remain regarding the complete metabolic fate of the compound. Key areas requiring further investigation include:
Phase II Conjugation: After the initial oxidation and hydrolysis, the resulting phenolic metabolites (phenol sulfoxide and phenol (B47542) sulfone) are expected to undergo Phase II metabolism, which involves conjugation with endogenous molecules like sugars (glycosylation) or sulfates to increase water solubility and facilitate excretion. inchem.org The precise structures and prevalence of these conjugated metabolites are often unknown, representing a significant gap in human and ecological exposure assessment.
Microbial Degradation Pathways: In soil and water, microbial communities play a crucial role in the degradation of pesticides. mdpi.com While the initial oxidation steps are known, the complete mineralization pathway of the aromatic ring of ethiofencarb and its metabolites by various microbial species is not fully elucidated. Identifying the specific enzymes and genetic pathways involved could support the development of bioremediation strategies. nih.gov
Abiotic Degradation Products: Photodegradation in water and on soil surfaces can lead to different transformation products than those formed through biological metabolism. wikipedia.orgnih.gov Sunlight can cleave the molecule at different points, potentially forming compounds like 2-hydroxybenzaldehyde. wikipedia.org A comprehensive understanding of these abiotic pathways under various environmental conditions (pH, sunlight intensity) is incomplete.
The lack of analytical standards for many of these potential transformation products and conjugates hampers their identification and quantification in environmental and biological samples.
| Compound Name | Transformation Type | Identification Status | Reference |
|---|---|---|---|
| Ethiofencarb sulfoxide | Phase I Oxidation | Well-established metabolite | inchem.orgwikipedia.orgnih.gov |
| Ethiofencarb sulfone | Phase I Oxidation | Well-established metabolite | inchem.orgwikipedia.orgnih.gov |
| Ethiofencarb phenol sulfoxide | Hydrolysis | Identified metabolite | inchem.org |
| Ethiofencarb phenol sulfone | Hydrolysis | Identified metabolite | inchem.org |
| Phenolic Conjugates (e.g., Glucuronides) | Phase II Conjugation | Presumed, but specific structures often unconfirmed | inchem.org |
| 2-hydroxybenzaldehyde | Photodegradation | Identified photodegradation product | wikipedia.org |
Advancements in High-Throughput Screening and Automation in Metabolite Analysis
Traditional pesticide analysis involves targeted methods, which can only detect a pre-defined list of compounds for which analytical standards are available. This approach is insufficient for identifying the novel or unexpected metabolites discussed in the previous section. To address this, the field is moving towards high-throughput screening (HTS) and non-targeted analysis. sciopen.com
Recent advancements center on the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). acs.orgnih.gov This technology allows for the collection of accurate mass data for all ions in a sample, creating a digital snapshot of its chemical composition. Automated data processing workflows can then mine this data to search for signals corresponding to predicted metabolites or to highlight differences between control and exposed samples. acs.orgresearchgate.net
In vitro incubation of a parent pesticide with liver microsomes or S9 fractions, followed by LC-HRMS analysis, is a powerful high-throughput method to generate and tentatively identify Phase I and Phase II metabolites. acs.orgnih.govresearchgate.net Synthesized standards like this compound are then vital for the final step of this workflow: confirming the identity of a tentatively identified metabolite and enabling its accurate quantification. This combination of HTS for discovery and stable isotope-labeled standards for confirmation is revolutionizing the field of metabolite analysis. rsu.lv
Novel Applications of this compound in Environmental Forensics and Remediation Research
The stable isotope label in this compound makes it a powerful tool for environmental forensics and remediation research. nih.gov
Environmental Forensics: In cases of environmental contamination, it is often necessary to identify the source and timing of the pollution. Compound-Specific Isotope Analysis (CSIA) is an emerging technique for this purpose. nemc.usd-nb.info While CSIA typically analyzes natural isotopic variations, this compound can be used as a tracer in controlled studies. By introducing it into a system (e.g., a soil column or microcosm), researchers can precisely track its transport, partitioning between soil and water, and degradation rate without interference from any pre-existing non-labeled contamination. science.gov This provides invaluable data for validating environmental fate models.
Remediation Research: Numerous technologies are being explored for the remediation of pesticide-contaminated sites, including advanced oxidation processes like photocatalysis and bioremediation. mdpi.commdpi.com The efficacy of these methods must be rigorously validated. This compound can serve as an ideal "spike" compound in these experiments. Researchers can add a known amount to a soil or water sample, apply the remediation treatment, and then use isotope dilution mass spectrometry to accurately measure its removal. This approach provides a highly precise measure of the technology's degradation efficiency for this specific contaminant, unaffected by matrix interferences.
Prospects for Research in Sustainable Agrochemical Management and Environmental Monitoring
The research areas described above are integral to the broader goal of sustainable agrochemical management. Future prospects lie in integrating these advanced analytical capabilities into regulatory frameworks and agricultural practices.
Improved environmental monitoring, enabled by sensitive and specific analytical methods that utilize standards like this compound, provides the data necessary to assess the real-world environmental impact of pesticide use. herts.ac.uk This data can inform risk assessments and guide the development of policies aimed at minimizing exposure and contamination.
Furthermore, a complete understanding of a pesticide's transformation pathways (Section 8.2) is essential for a holistic risk assessment, as metabolites may have their own toxicological profiles. High-throughput screening methods (Section 8.3) will accelerate the identification of these metabolites, ensuring they are included in future monitoring programs.
Ultimately, the goal of sustainable pesticide management is to optimize agricultural productivity while protecting human health and the environment. sustainableagriculture.ecocroplifeafrica.org This includes promoting Integrated Pest Management (IPM) strategies that reduce reliance on chemical inputs. cambridgescholars.com The advanced scientific tools and compounds like this compound are not ends in themselves, but are critical enablers of the evidence-based approach required to achieve a sustainable balance.
Q & A
Q. How can Ethiofencarb-d3 Sulfone be accurately quantified in complex biological matrices?
To quantify this compound, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for isotopic compensation. Validate the method by assessing recovery rates (≥85%), matrix effects (<15% variability), and linearity (R² > 0.99) across relevant concentration ranges. Include quality controls (QCs) spiked at low, medium, and high concentrations to ensure intra- and inter-day precision (CV ≤ 15%) . For extraction, optimize solvent systems (e.g., acetonitrile:water mixtures) to minimize interference from phospholipids or proteins in biological samples .
Q. What are the key considerations for ensuring the stability of this compound in long-term storage?
Stability studies should evaluate degradation under varying temperatures (-80°C to 25°C), pH (3–9), and solvent compositions (e.g., methanol vs. acetonitrile). Use accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) to simulate long-term storage. Monitor degradation products via high-resolution mass spectrometry (HRMS) and confirm structural integrity using Fourier-transform infrared spectroscopy (FT-IR) . Store stock solutions in amber vials under inert gas (e.g., argon) to prevent oxidation .
Q. Which analytical techniques are most effective for distinguishing this compound from its non-deuterated analogue?
Isotopic ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) with deuterium-specific probes are critical. For routine analysis, LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the deuterated sulfone (e.g., m/z shifts due to d3-labeling) can achieve baseline separation. Cross-validate results with high-performance liquid chromatography (HPLC) coupled with UV detection at λ = 210–230 nm, where sulfone derivatives exhibit strong absorbance .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between in vitro and in vivo models, and how can these discrepancies be reconciled?
In vitro models (e.g., liver microsomes) may underestimate sulfone metabolism due to lack of systemic factors like plasma protein binding. Compare results with in vivo studies using isotopic tracer techniques (e.g., ¹⁴C-labeled this compound) to track metabolite distribution. Use physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics (e.g., CYP3A4 affinity) and tissue-specific clearance rates. Discrepancies often arise from interspecies differences in cytochrome P450 isoforms, necessitating cross-species enzyme activity assays .
Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound to acetylcholinesterase (AChE)?
Contradictions may stem from assay conditions (e.g., pH, ionic strength) or enzyme sources (recombinant vs. tissue-extracted AChE). Standardize protocols using surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Validate findings with in silico docking simulations (e.g., AutoDock Vina) to correlate binding energies with experimental IC₅₀ values. Include negative controls (e.g., AChE inhibitors like donepezil) to confirm specificity .
Q. How can the sulfone metabolite’s role in off-target CYP inhibition be systematically evaluated?
Screen this compound against a panel of recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) using fluorogenic substrates. Calculate inhibition constants (Kᵢ) via Dixon plots and assess time-dependent inhibition (TDI) using pre-incubation assays. For in vivo relevance, correlate inhibition potency with plasma concentrations from pharmacokinetic studies. Structural analysis (e.g., X-ray crystallography) can identify hydrogen-bonding interactions between the sulfone group and heme iron, explaining isoform selectivity .
Q. What methodological approaches address contradictions in environmental persistence data for this compound?
Discrepancies in half-life (t₁/₂) values often arise from soil type or microbial activity variations. Conduct microcosm studies under controlled conditions (e.g., OECD 307 guidelines) with soils of differing organic carbon content (1–10%). Quantify degradation products via gas chromatography-mass spectrometry (GC-MS) and profile microbial communities via 16S rRNA sequencing to identify degraders. Use stable isotope probing (SIP) with ¹³C-labeled this compound to trace mineralization pathways .
Methodological Guidance for Data Interpretation
- Cross-validation : Combine orthogonal assays (e.g., enzymatic activity + molecular docking) to confirm mechanistic hypotheses .
- Statistical rigor : Use mixed-effects models to account for batch-to-batch variability in in vitro assays .
- Data transparency : Archive raw chromatograms, spectral data, and computational scripts in repositories like Zenodo for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
